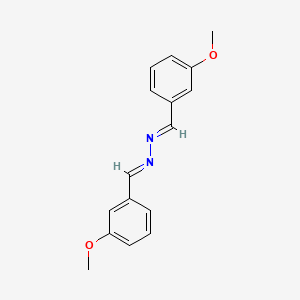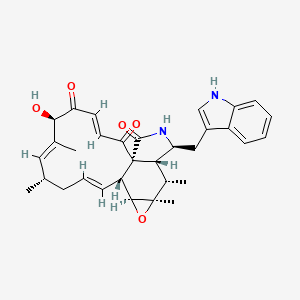
毛霉素A
描述
Chaetoglobosin A is a secondary metabolite produced by fungi, particularly those belonging to the genera Chaetomium, Penicillium, and Calonectria . It is a member of the cytochalasan family of natural products, known for its complex structure and diverse biological activities, including anticancer, antimicrobial, and cytotoxic effects .
科学研究应用
Chaetoglobosin A has a wide range of scientific research applications:
作用机制
Target of Action
Chaetoglobosin A (ChA), a member of the cytochalasan family, primarily targets the filamentous actin in cells . Actin is a crucial component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays vital roles in intracellular transport and cell division .
Mode of Action
ChA interacts with filamentous actin, leading to cell-cycle arrest and inhibition of membrane ruffling and cell migration . This interaction alters the dynamic properties of the actin filament network by capping their growing ends, thereby blocking the assembly or disassembly of the microfilaments .
Biochemical Pathways
ChA affects several biochemical pathways. It increases reactive oxygen species (ROS) and decreases mitochondrial membrane potential (MMP) in cells . It also activates the MAPK and PI3K-AKT-mTOR pathways , which are involved in cell proliferation, survival, and migration . Furthermore, ChA is known to positively regulate the Gα-cAMP/PKA pathway , which modulates mycelial growth and development, and secondary metabolism in filamentous fungi .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ChA is limited. It’s known that cha is a secondary metabolite produced by the fungusChaetomium globosum
Result of Action
The interaction of ChA with its targets leads to a range of molecular and cellular effects. It induces apoptosis in various cancer cells, including chronic lymphocytic leukemia cells and human bladder cancer cells . It also inhibits cell mitosis, leading to an increase in the number of sub-G1 phase cells .
生化分析
Biochemical Properties
Chaetoglobosin A interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Chaetoglobosin A begins with a product from hybrid PKS-NRPS encoded by the gene CHGG_01239 . This process involves multiple oxidations which form different intermediates depending on the order of functional groups oxidized .
Cellular Effects
Chaetoglobosin A has significant effects on various types of cells and cellular processes. It disrupts cellular division and movement . Exposure to Chaetoglobosin A has been linked to neuronal damage, peritonitis, and cutaneous lesions .
Molecular Mechanism
The molecular mechanism of Chaetoglobosin A involves a series of biochemical reactions. The PKS-NRPS product undergoes a diels alder, to form prochaetoglobosin I (2) and is subsequently oxidized in different paths . This includes the formation of an epoxide, di-hydroxylation, and a final oxidation of one hydroxyl to ketone to form Chaetoglobosin A .
Dosage Effects in Animal Models
In animal models, the effects of Chaetoglobosin A vary with different dosages. For instance, injection of Chaetoglobosin A is lethal when administered at relatively low doses in animals . The 50% lethal dose of Chaetoglobosin A was determined in mice to be 6.5 mg/kg in males and 17.8 mg/kg in females when injected subcutaneously .
Metabolic Pathways
Chaetoglobosin A is involved in several metabolic pathways. The Gα-cAMP/PKA signaling pathway has been shown to positively regulate the biosynthesis of Chaetoglobosin A .
准备方法
Synthetic Routes and Reaction Conditions: Chaetoglobosin A is biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway . The biosynthesis involves multiple oxidation steps, including the formation of intermediates such as prochaetoglobosin I, prochaetoglobosin IV, and cytoglobosin D . The final product, chaetoglobosin A, is formed through a series of redox reactions catalyzed by specific enzymes .
Industrial Production Methods: Industrial production of chaetoglobosin A typically involves the cultivation of fungal strains known to produce this compound. For instance, Chaetomium globosum is often used for large-scale production . The fermentation process is optimized to enhance the yield of chaetoglobosin A, and the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: Chaetoglobosin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation steps are particularly crucial in its biosynthesis, involving enzymes such as FAD-dependent monooxygenase and cytochrome P450 oxygenases .
Common Reagents and Conditions: The biosynthesis of chaetoglobosin A involves reagents such as acetyl-coenzyme A (CoA) and malonyl-CoA as precursors . The reactions are typically carried out under controlled conditions to ensure the proper formation of intermediates and the final product .
Major Products Formed: The major products formed during the biosynthesis of chaetoglobosin A include prochaetoglobosin I, prochaetoglobosin IV, cytoglobosin D, and chaetoglobosin J . These intermediates undergo further oxidation to form the final product, chaetoglobosin A .
相似化合物的比较
- Chaetoglobosin B
- Chaetoglobosin C
- Aspochalasin
- Cytoglobosin D
- Prochaetoglobosin I
Chaetoglobosin A stands out due to its potent anticancer and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
50335-03-0 |
|---|---|
分子式 |
C32H36N2O5 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
(1R,3E,6R,7E,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17?,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |
InChI 键 |
OUMWCYMRLMEZJH-ZDSWJECVSA-N |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
手性 SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)CC5=CNC6=CC=CC=C65 |
规范 SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
外观 |
YellowPowder |
Pictograms |
Irritant |
同义词 |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chaetoglobosin A (ChA) binds to actin filaments, specifically at the barbed end, inhibiting both polymerization and depolymerization. [] This interaction disrupts the cytoskeleton, leading to a variety of downstream effects, including:
- Inhibition of cell division and motility []
- Induction of multinucleation []
- Alteration of cell morphology []
- Induction of apoptosis []
ANone: Chaetoglobosin A is a complex macrocyclic alkaloid with the following characteristics:
- Molecular Formula: C32H36N2O5 []
- Molecular Weight: 532.64 g/mol []
- Spectroscopic Data: Detailed 1H and 13C NMR, IR, and mass spectrometry data have been reported. [, , , ] Key structural features include a cytochalasan skeleton with a macrocyclic ring, an indole group, and multiple chiral centers. [, , , ]
A: Chaetoglobosin A biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [, , ] Key building blocks include:
- Nine units of acetate/malonate [, ]
- Three C1 units derived from methionine [, ]
- One unit of tryptophan [, ]
ANone: Chaetoglobosin A exhibits a wide range of biological activities, including:
- Antifungal activity: ChA inhibits the growth of various fungi, including plant pathogens like Cytospora mali and Rhizoctonia solani. [, ]
- Phytotoxic activity: It can inhibit plant growth, exemplified by its effect on radish seedlings. []
- Cytotoxic activity: ChA displays cytotoxicity against various human cancer cell lines. [, , , ]
- Insecticidal activity: Studies have shown toxicity towards insects like Helicoverpa zea. []
- Nematicidal activity: ChA exhibits nematicidal activity against root-knot nematodes (Meloidogyne incognita). []
ANone: The structure of Chaetoglobosin A significantly influences its activity. For example:
- Cytotoxicity: An epoxide ring between C-6 and C-7 or a double bond at C-6(12) in the chaetoglobosin structure appears to enhance cytotoxicity. []
- Phytotoxicity: Modifications to the macrocycle, particularly the presence of an epoxide ring, seem to be important for phytotoxic activity. []
- IgE-mediated serotonin release: Different structural modifications within the cytochalasin and chaetoglobosin classes can either enhance, inhibit, or have no effect on IgE-mediated serotonin release from rat basophilic leukemia cells. []
A: While specific formulation strategies haven't been extensively discussed in the provided research, Chaetoglobosin A production and extraction have been optimized. Studies have explored various fermentation conditions and extraction solvents to improve the yield and purity of ChA. [, , ]
ANone: Various analytical techniques are employed for ChA analysis:
- High-Performance Liquid Chromatography (HPLC): This is a primary method for separating, identifying, and quantifying ChA in various matrices. [, , , ]
- Thin-Layer Chromatography (TLC): TLC is a simpler technique utilized for preliminary identification and separation of ChA. [, ]
- Mass Spectrometry (MS): MS techniques, including ESI-QTOF-MS/MS, are crucial for determining molecular weight, fragmentation patterns, and structural characterization. [, , , ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides detailed structural information about ChA, including the connectivity and stereochemistry of atoms. [, , , , , ]
ANone: Chaetoglobosin A exhibits toxicity in various models:
- Acute Toxicity: In mice, the LD50 of Chaetoglobosin A administered subcutaneously ranges from 6.5 mg/kg to 17.8 mg/kg. []
- Organ Toxicity: Subcutaneous injection of ChA in mice has been linked to necrosis of the thymus and spleen and degeneration of spermatocytes in the testicles. []
ANone: Research on Chaetoglobosin A and related compounds has spanned several decades, with key milestones including:
- Early Isolation and Characterization: Chaetoglobosin A was first isolated and characterized from Chaetomium globosum in the 1970s. []
- Structure Elucidation: The complete structure of ChA, including its stereochemistry, was elucidated using NMR and X-ray crystallography. []
- Biosynthetic Studies: Research has identified the key enzymes and intermediates involved in the biosynthesis of ChA. [, , ]
- Discovery of Novel Analogs: Numerous Chaetoglobosin analogs with diverse structures and biological activities have been discovered from various fungal sources. [, , , , ]
ANone: Given its diverse biological activities, Chaetoglobosin A holds potential applications in several fields:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


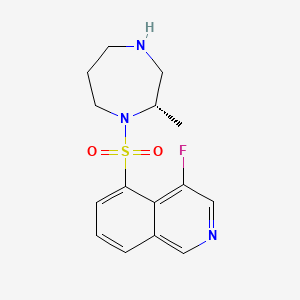
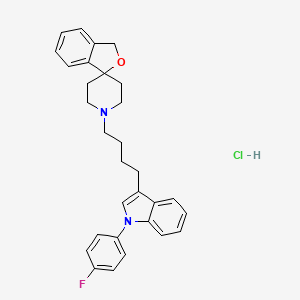
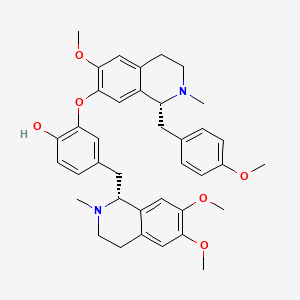
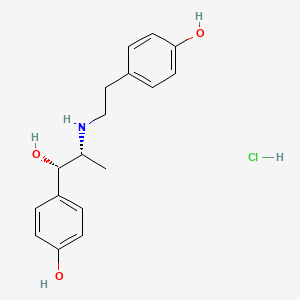
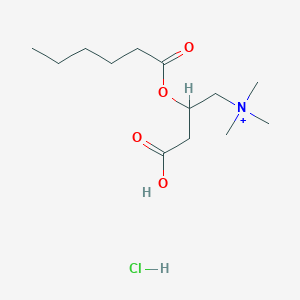
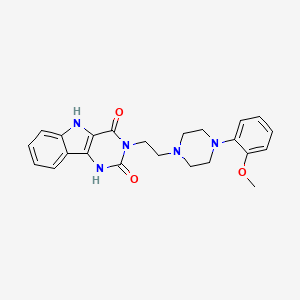
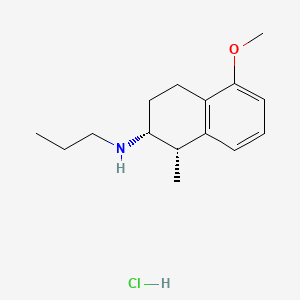
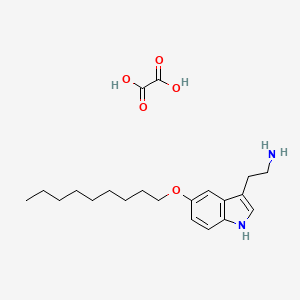
![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
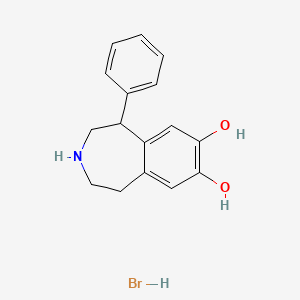
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)
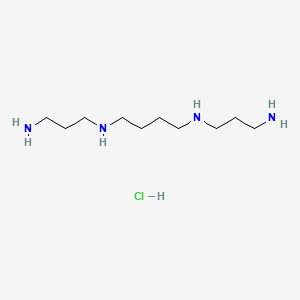
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)
